Cbz-DL-Phe-DL-His-DL-Leu-OH

Description

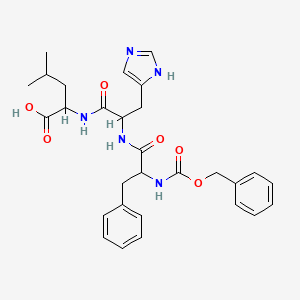

Cbz-DL-Phe-DL-His-DL-Leu-OH is a synthetic tripeptide featuring a carbobenzyloxy (Cbz) protecting group at the N-terminus, followed by alternating D- and L-configured phenylalanine (Phe), histidine (His), and leucine (Leu) residues. The Cbz group is widely employed in peptide synthesis due to its stability under basic and acidic conditions and its selective removal via hydrogenolysis . The use of DL-amino acids introduces racemic mixtures, which may influence crystallinity, solubility, and biological activity compared to enantiopure analogs. This compound is primarily utilized in biochemical research to study peptide stability, enzyme interactions, and as a precursor for more complex oligopeptides.

Properties

IUPAC Name |

2-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYCHBQXOKSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-PHE-HIS-LEU-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, leucine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The carbobenzoxy group is introduced to protect the amino group of phenylalanine during the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of Z-PHE-HIS-LEU-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-PHE-HIS-LEU-OH primarily undergoes hydrolysis reactions catalyzed by ACE. This enzymatic reaction cleaves the peptide bond between histidine and leucine, releasing the dipeptide His-Leu and the Z-Phe moiety.

Common Reagents and Conditions

The hydrolysis of Z-PHE-HIS-LEU-OH by ACE typically occurs under physiological conditions, with a pH range of 7.4 to 8.0 and a temperature of 37°C. The reaction can be monitored using fluorometric assays, where the cleavage products are quantified by generating a fluorescent adduct with o-phthalaldehyde .

Major Products Formed

The major products formed from the hydrolysis of Z-PHE-HIS-LEU-OH are the dipeptide His-Leu and the Z-Phe moiety. These products can be further analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm their identity and purity.

Scientific Research Applications

Z-PHE-HIS-LEU-OH has a wide range of applications in scientific research:

Mechanism of Action

Z-PHE-HIS-LEU-OH exerts its effects by serving as a substrate for ACE. The enzyme catalyzes the hydrolysis of the peptide bond between histidine and leucine, resulting in the formation of His-Leu and Z-Phe. This reaction is crucial for studying the activity and inhibition of ACE, which plays a key role in the regulation of blood pressure and fluid balance . The molecular targets involved in this process include the active site of ACE, where the substrate binds and undergoes cleavage .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Protecting Group Variations

The choice of protecting groups significantly impacts synthesis efficiency and downstream applications. Key comparisons include:

- Cbz (Carbobenzyloxy): Offers moderate stability and selective removal via hydrogenolysis. Used in Cbz-DL-Phe-DL-His-DL-Leu-OH, it contrasts with: Boc (tert-Butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid). Boc-L-Phe-OH in achieved optimal coupling yields using DMAP in dichloroethane (DCE), suggesting Boc’s compatibility with acid-sensitive residues . Z (Benzyloxycarbonyl): Synonymous with Cbz, as seen in Z-Phe-OH (MW 299.32), which shares similar stability but differs in application scope due to its use in single-amino-acid derivatives . Ac (Acetyl): Highly stable but requires harsh conditions for removal. Ac-DL-Phe(3-CN)-OH (MW 232.24) exemplifies acetyl’s utility in stabilizing side chains but limits post-synthetic modifications .

Amino Acid Composition and Sequence

- This compound : The tripeptide sequence incorporates aromatic (Phe), imidazole (His), and hydrophobic (Leu) residues, enabling diverse interactions.

- Single-Amino-Acid Derivatives: Z-Phe-OH (MW 299.32) and Ac-DL-Phe(3-CN)-OH lack the combinatorial effects of multi-residue sequences, reducing their utility in studying conformational dynamics .

Stereochemical Considerations

- DL vs. L-Configuration: employs L-amino acids (e.g., Boc-L-Phe-OH), which are biologically prevalent.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.